Nifekalant-d4 -

Nifekalant-d4

Catalog Number: EVT-12546999
CAS Number:
Molecular Formula: C19H27N5O5
Molecular Weight: 409.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Nifekalant-d4 is a deuterated derivative of Nifekalant, which is classified as a class III antiarrhythmic agent. Originally developed for treating life-threatening ventricular tachyarrhythmias, Nifekalant has a unique mechanism of action that primarily involves the inhibition of potassium channels, thereby prolonging myocardial repolarization. This compound is notable for its specific structural characteristics, including a pyrimidinedione backbone and a nitro group at the para position on the benzene ring, distinguishing it from other agents in its class.

Source and Classification

Nifekalant was first introduced in Japan and has been primarily utilized in emergency medical settings. The compound is classified under the category of small molecules with antiarrhythmic properties. Its development focused on providing a rapid onset of action with minimal negative inotropic effects, which are often seen with other antiarrhythmic medications like amiodarone .

Synthesis Analysis

The synthesis of Nifekalant-d4 involves standard organic chemistry techniques. The deuterated form is synthesized by incorporating deuterium into the molecular structure, which can enhance the pharmacokinetic profile and metabolic stability of the drug. The synthesis typically includes:

  • Starting Materials: Precursors such as 2-hydroxyethyl-1,1,2,2-d4 and various nitrogen-containing compounds.
  • Reactions: Common reactions include amination, acylation, and possibly reductive steps to introduce deuterium.
  • Purification: Techniques such as chromatography are employed to isolate the desired product from by-products and unreacted materials.

Technical details regarding specific reaction conditions (temperature, pressure, solvents) are crucial for optimizing yield and purity but are often proprietary or not disclosed in public literature .

Molecular Structure Analysis

Nifekalant-d4 has a complex molecular structure characterized by:

  • IUPAC Name: 6-((2-((2-hydroxyethyl-1,1,2,2-d4)(3-(4-nitrophenyl)propyl)amino)ethyl)amino)-1,3-dimethylpyrimidine-2,4(1H,3H)-dione.
  • Molecular Formula: C₁₄H₁₈D₄N₄O₄.
  • Molecular Weight: Approximately 306.39 g/mol.

The presence of deuterium atoms in the structure may influence the compound's stability and interaction with biological systems due to differences in bond strength compared to hydrogen .

Chemical Reactions Analysis

Nifekalant-d4 participates in several chemical reactions relevant to its pharmacological activity:

  • Potassium Channel Blockade: It inhibits various potassium currents (IKr) with an IC50 value indicating potency in blocking these channels.
  • Metabolism: The compound undergoes glucuronidation in the liver, affecting its bioavailability and elimination. The unchanged form is actively excreted through urine at approximately 30% .

The reactions involved in its mechanism of action primarily focus on ion channel interactions rather than typical metabolic pathways seen with many other drugs.

Mechanism of Action

Nifekalant-d4 exerts its antiarrhythmic effects through:

  • Potassium Channel Inhibition: By blocking both transient outward potassium currents and delayed rectifier potassium currents, it effectively prolongs the action potential duration.
  • Frequency Dependence: It preferentially blocks potassium channels when they are in an open state, contributing to its efficacy during rapid cardiac rhythms.

This mechanism results in reduced myocardial excitability and stabilization of cardiac electrical activity without significant negative inotropic effects .

Physical and Chemical Properties Analysis

The physical and chemical properties of Nifekalant-d4 include:

  • Solubility: It exhibits moderate solubility in water and organic solvents.
  • Stability: The presence of deuterium may enhance stability against metabolic degradation.
  • Melting Point: Specific melting point data may vary based on formulation but typically falls within expected ranges for similar compounds.

These properties are critical for formulation development and determining appropriate routes of administration .

Applications

Nifekalant-d4 is primarily investigated for its potential use in:

  • Cardiac Emergency Treatments: Its rapid action makes it suitable for acute management of ventricular tachyarrhythmias.
  • Research Applications: As a labeled compound, Nifekalant-d4 can be utilized in pharmacokinetic studies to trace metabolic pathways and interactions within biological systems.

The ongoing research into this compound aims to further elucidate its therapeutic potential and optimize its use in clinical settings .

Properties

Product Name

Nifekalant-d4

IUPAC Name

1,3-dimethyl-6-[2-[3-(4-nitrophenyl)propyl-(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]pyrimidine-2,4-dione

Molecular Formula

C19H27N5O5

Molecular Weight

409.5 g/mol

InChI

InChI=1S/C19H27N5O5/c1-21-17(14-18(26)22(2)19(21)27)20-9-11-23(12-13-25)10-3-4-15-5-7-16(8-6-15)24(28)29/h5-8,14,20,25H,3-4,9-13H2,1-2H3/i12D2,13D2

InChI Key

OEBPANQZQGQPHF-IDPVZSQYSA-N

Canonical SMILES

CN1C(=CC(=O)N(C1=O)C)NCCN(CCCC2=CC=C(C=C2)[N+](=O)[O-])CCO

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)N(CCCC1=CC=C(C=C1)[N+](=O)[O-])CCNC2=CC(=O)N(C(=O)N2C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.